molecular formula C23H20N2O4S B292911 methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B292911
M. Wt: 420.5 g/mol
InChI Key: HRRSOHGLXSZYMQ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

methyl (2Z)-2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O4S/c1-14-19(22(27)29-3)20(16-10-7-11-17(13-16)28-2)25-21(26)18(30-23(25)24-14)12-15-8-5-4-6-9-15/h4-13,20H,1-3H3/b18-12-

InChI Key

HRRSOHGLXSZYMQ-PDGQHHTCSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=N1)C4=CC(=CC=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)OC

Origin of Product

United States

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